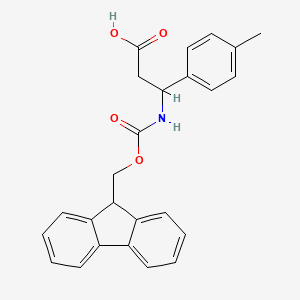
N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic aicd
Overview
Description
N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly useful in the synthesis of peptides that incorporate non-standard amino acids, providing researchers with a versatile tool for creating complex peptide structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 3-(4-methylphenyl)-3-amino-propionic acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid.
Industrial Production Methods
In an industrial setting, the production of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Purification: Industrial-scale purification methods such as large-scale chromatography or crystallization are employed to ensure the purity of the final product.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for use in peptide synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The deprotected amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides, using coupling reagents such as HATU, DIC, or EDCI.
Substitution Reactions: The aromatic ring of the 4-methylphenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HATU, DIC, or EDCI in the presence of a base such as DIPEA.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Deprotection: 3-(4-methylphenyl)-3-amino-propionic acid.
Coupling: Peptides incorporating the 3-(4-methylphenyl)-3-amino-propionic acid residue.
Substitution: Functionalized derivatives of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid.
Scientific Research Applications
N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid has a wide range of applications in scientific research:
Peptide Synthesis: It is used in the synthesis of peptides that incorporate non-standard amino acids, enabling the study of peptide structure and function.
Drug Development: The compound is used in the development of peptide-based drugs, particularly those targeting specific protein-protein interactions.
Biological Studies: Researchers use this compound to create peptides for studying enzyme-substrate interactions, receptor binding, and other biological processes.
Material Science: It is used in the development of peptide-based materials with unique properties, such as hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions. The 4-methylphenyl group can also influence the peptide’s properties, such as its hydrophobicity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-DL-3-(4-chlorophenyl)-3-amino-propionic acid: Similar structure but with a chlorine substituent on the aromatic ring.
N-Fmoc-DL-3-(4-nitrophenyl)-3-amino-propionic acid: Similar structure but with a nitro group on the aromatic ring.
N-Fmoc-DL-3-(4-methoxyphenyl)-3-amino-propionic acid: Similar structure but with a methoxy group on the aromatic ring.
Uniqueness
N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic acid is unique due to the presence of the 4-methylphenyl group, which imparts specific hydrophobic characteristics to the peptide. This can influence the peptide’s folding, stability, and interactions with other molecules, making it a valuable tool for researchers studying peptide structure and function.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)23(14-24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNBKPSESKXKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374680 | |
| Record name | N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic aicd | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284492-08-6 | |
| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284492-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Fmoc-DL-3-(4-methylphenyl)-3-amino-propionic aicd | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1598045.png)
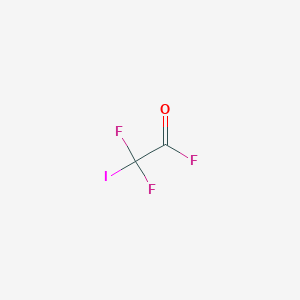
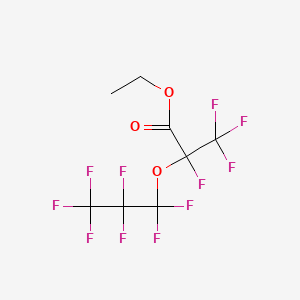


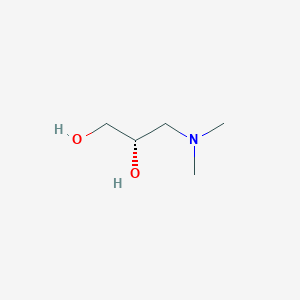
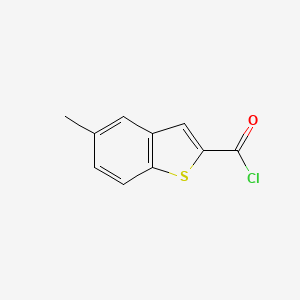
![4-[2-Amino-4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1598058.png)
![7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B1598059.png)
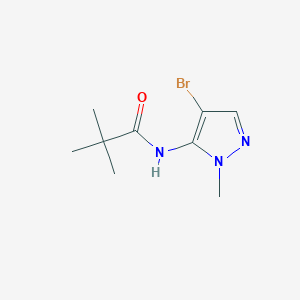
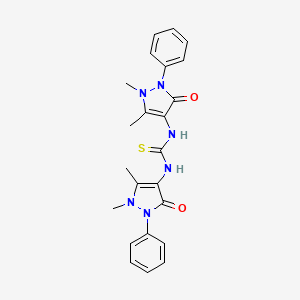

![Naphtho[2,1-b]furan-1-yl-acetic acid](/img/structure/B1598064.png)
![2-[2-(2-chlorophenyl)phenyl]acetic Acid](/img/structure/B1598067.png)
